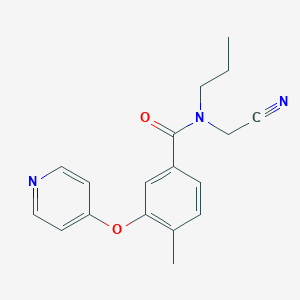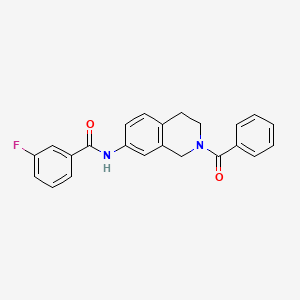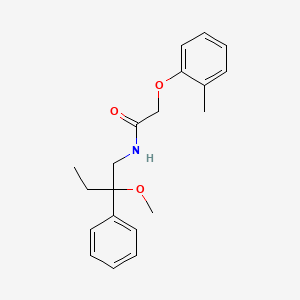
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C21H19ClN2O2 and its molecular weight is 366.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors .
Mode of Action
The compound is a prodrug , which means it is metabolically converted into its active form inside the body. It is converted by liver carboxyesterase (CES1) to its active drug . The active drug selectively inhibits PCSK9 protein synthesis . This inhibition is achieved with an IC50 value of 3.7 μM by in vitro hPCSK9 translation .
Biochemical Pathways
The inhibition of PCSK9 protein synthesis affects the cholesterol homeostasis pathway .
Pharmacokinetics
After oral administration, the active drug reaches a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg . This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is a decrease in plasma PCSK9 levels . In humanized PCSK9 mice, plasma PCSK9 levels were lowered by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o . This leads to a decrease in LDL-C levels, which could potentially be beneficial in the treatment of conditions like hypercholesterolemia .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the activity of liver carboxyesterase (CES1), which converts the prodrug into its active form, can vary depending on factors such as the individual’s genetic makeup, age, and health status . Additionally, factors such as diet and lifestyle can influence cholesterol levels and thus the compound’s efficacy .
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-19-9-4-12-23-20(19)26-16-10-13-24(14-11-16)21(25)18-8-3-6-15-5-1-2-7-17(15)18/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAWMAMBLGUZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)
![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)


![2-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

![ethyl 2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B3005794.png)


